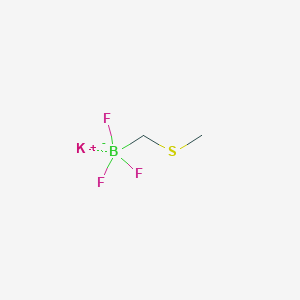

Potassium (thiomethyl)methyltrifluoroborate

Description

Potassium (thiomethyl)methyltrifluoroborate (CAS: 2144763-01-7, molecular formula: C₂H₅BF₃KS, molecular weight: 168.03 g/mol) is a trifluoroborate salt featuring a thiomethyl (-SCH₃) substituent. This compound is utilized in transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability and reactivity . Its sulfur-containing moiety distinguishes it from other trifluoroborate salts, enabling unique applications in C–S bond formation and functional group transformations .

Properties

IUPAC Name |

potassium;trifluoro(methylsulfanylmethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BF3S.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKFXWHBAOQDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CSC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance ionic mobility in Pd-catalyzed reactions, whereas ethereal solvents (e.g., THF) favor photoredox processes. Elevated temperatures (100–170°C) are typically required for Pd-catalyzed methods, while photoredox systems perform optimally at 25–40°C.

Ligand Design and Catalyst Loading

Bulky, electron-rich ligands (e.g., XPhos, SPhos) improve catalytic activity in Pd-mediated syntheses, reducing required catalyst loadings to 0.5–2 mol%. In contrast, photoredox methods rely on ligand-free nickel catalysts, minimizing metal contamination in the final product.

Comparative Analysis of Synthetic Methods

| Method | Catalyst System | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| KHF₂ Conversion | None | 25–50°C | 75–90% | Scalable, low cost | Requires anhydrous conditions |

| Pd-Catalyzed Coupling | Pd(OAc)₂/XPhos | 100–170°C | 70–85% | Broad substrate scope | High catalyst loadings |

| Photoredox/Nickel Dual | Ir(ppy)₃/NiCl₂·glyme | 25–40°C | 60–85% | Mild conditions, functional group tolerance | Limited to aryl/heteroaryl bromides |

Chemical Reactions Analysis

Types of Reactions

Potassium (thiomethyl)methyltrifluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl, alkenyl, or alkyl halides and triflates.

Oxidation Reactions: The compound is stable under oxidative conditions, making it suitable for reactions involving strong oxidizing agents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, aryl halides, and bases such as potassium carbonate . Typical reaction conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Organic Synthesis

Potassium (thiomethyl)methyltrifluoroborate is extensively used in organic synthesis for:

- Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, enabling the synthesis of complex organic molecules.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, where the thiomethyl group can be replaced by various functional groups.

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in:

- Drug Development : It is employed in the synthesis of pharmaceutical intermediates, contributing to the development of new therapeutic agents. For example, derivatives of this compound have shown potential in synthesizing anticancer compounds.

- Biological Activity : Research indicates that compounds derived from this compound exhibit significant biological activities, including anticancer effects and enzyme inhibition.

Industrial Applications

The compound is utilized in various industrial processes:

- Production of Fine Chemicals : Its stability and reactivity enhance the efficiency and selectivity of chemical reactions used in manufacturing fine chemicals.

- Material Science : this compound can be applied in creating advanced materials with specific properties.

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated significant apoptosis induction, suggesting potential utility in cancer therapy. Structure-activity relationship analysis revealed that modifications on the thiomethyl group influenced efficacy.

Case Study 2: Enzyme Inhibition

Research focused on the ability of this compound derivatives to inhibit specific enzymes involved in critical biological pathways. Findings suggested that these compounds could serve as therapeutic agents for diseases where enzyme inhibition is beneficial.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of potassium (thiomethyl)methyltrifluoroborate involves its role as a nucleophilic boron reagent. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products . The molecular targets and pathways involved include palladium-catalyzed intermediates and boronate complexes .

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Salts

Structural and Functional Group Variations

Potassium Methyltrifluoroborate (CH₃BF₃K)

- Structure : Lacks the sulfur atom, featuring a simple methyl group.

- Reactivity : Primarily used for methyl group transfer in aryl chloride methylation (e.g., isotopic labeling in drug molecules) .

- Applications : Effective in palladium-catalyzed cross-couplings but often requires excess reagent (3 equiv) for optimal yields .

- Key Difference : The absence of sulfur limits its utility in sulfur-specific reactions compared to the thiomethyl analog .

Potassium Thiophene-3-trifluoroborate (C₄H₃BF₃KS)

- Structure : Contains a thiophene ring instead of a thiomethyl group.

- Reactivity : The aromatic thiophene moiety enables conjugation effects, enhancing stability in electrophilic substitutions.

- Applications : Used in heteroaromatic trifluoromethylation but less suited for alkylation compared to the thiomethyl derivative .

Potassium (Methoxymethyl)trifluoroborate (C₂H₅BF₃KO)

- Structure : Substitutes sulfur with an oxygen atom in a methoxymethyl group.

- Reactivity : The electron-donating methoxy group improves solubility in polar solvents but reduces nucleophilicity compared to thiomethyl .

- Synthesis : Prepared via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides, a method less applicable to sulfur-containing analogs .

Reactivity and Catalytic Performance

Stability and Handling

- Thiomethyl Derivatives : Prone to oxidation due to the sulfur atom, requiring inert storage conditions .

- Methyltrifluoroborate : More stable as a free-flowing solid, compatible with rigorous radiochemical workflows .

- Thiophene Derivatives : Aromatic stabilization enhances shelf-life but complicates purification due to low solubility .

Biological Activity

Potassium (thiomethyl)methyltrifluoroborate, with the chemical formula CHBFKS, is an organotrifluoroborate compound that has garnered attention in organic synthesis due to its stability and reactivity. This compound serves as a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

This compound primarily acts as a nucleophilic reagent in Suzuki-Miyaura cross-coupling reactions. This mechanism allows for the formation of new organic compounds, which can include biologically active molecules. The compound's ability to form stable complexes with electrophiles is crucial for its role in organic synthesis and medicinal chemistry.

Applications in Biological Research

- Drug Development : The compound has potential applications in the synthesis of pharmaceutical intermediates. Its reactivity allows for modifications of biomolecules, aiding in the development of new drugs and therapeutic agents .

- Biochemical Pathways : this compound participates in key biochemical pathways by facilitating the formation of complex organic structures that can mimic or modify biological systems.

- Toxicological Studies : Investigations into the toxicological properties of related organotrifluoroborates have shown that they may act as non-covalent inhibitors of serine proteases, indicating a potential role in regulating enzymatic activities within biological systems .

Case Study 1: Pharmacological Evaluation

A pharmacological study evaluated potassium thiophene-3-trifluoroborate (RBFK), a related compound, which demonstrated no significant toxicity at doses up to 100 mg/kg in mice. Parameters such as liver and kidney function remained stable, suggesting a favorable safety profile for compounds within this class .

Case Study 2: Cross-Coupling Reactions

Research has highlighted the efficacy of potassium methyltrifluoroborate in cross-coupling reactions with halopurines, yielding substituted purines that are biologically active. This study illustrated the compound's ability to facilitate the synthesis of important therapeutic agents through optimized reaction conditions .

Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing potassium (thiomethyl)methyltrifluoroborate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via reaction of boronic acids or esters with potassium fluoride and a trifluoroborate source. Key variables include solvent choice (e.g., THF for enhanced solubility), temperature (controlled heating to avoid decomposition), and stoichiometric ratios. Evidence suggests that automated continuous flow reactors improve scalability and reproducibility in producing organotrifluoroborates . Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. How does this compound compare to other organotrifluoroborates in cross-coupling reactions?

Unlike simpler analogs (e.g., potassium methyltrifluoroborate), the thiomethyl group introduces sulfur-based reactivity, enabling selective C–S bond formation. Comparative studies show its stability under basic conditions and compatibility with palladium catalysts, making it ideal for Suzuki-Miyaura couplings with aryl chlorides . The thiomethyl moiety also reduces competing side reactions observed in oxygen- or nitrogen-substituted trifluoroborates .

Q. What analytical techniques are recommended for characterizing this compound and its reaction products?

- NMR Spectroscopy : NMR is critical for confirming trifluoroborate integrity (δ ≈ -135 to -145 ppm). and NMR identify thiomethyl and methyl group environments .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns.

- X-ray Crystallography : Resolves structural ambiguities, particularly in cross-coupled products .

Advanced Research Questions

Q. How can reaction conditions be optimized for late-stage methylation of aryl chlorides using this compound?

Palladium-catalyzed reactions require ligand selection (e.g., SPhos or XPhos) to enhance catalytic turnover. A 1:1.2 molar ratio of aryl chloride to trifluoroborate in THF at 80°C under inert atmosphere achieves >80% yield. Isotopic labeling (e.g., ) requires stringent exclusion of moisture to prevent hydrolysis . Kinetic studies using in-situ IR or GC-MS monitoring help identify rate-limiting steps .

Q. What mechanistic insights explain contradictory reactivity trends between this compound and its oxygen analogs?

The thiomethyl group’s lower electronegativity reduces boronate intermediate stability, favoring faster transmetalation but increasing susceptibility to protodeboronation. Computational DFT studies reveal a lower activation barrier for sulfur-assisted Pd–B bond formation compared to oxygen analogs . Contradictory data in literature may arise from solvent polarity effects (e.g., DMSO stabilizes intermediates, while THF accelerates transmetalation) .

Q. How can researchers address low yields in cross-coupling reactions involving sterically hindered substrates?

Q. What strategies enable isotopic labeling (e.g., 2H^{2}\text{H}2H, 13C^{13}\text{C}13C) of this compound for tracer studies?

Isotopic methyl groups are introduced via labeled methanol in boronic acid precursors. Deuterated analogs require anhydrous KDF to prevent isotopic scrambling. NMR and LC-MS validate isotopic incorporation (>98% purity) .

Q. How do computational models predict the reactivity of this compound in non-traditional coupling reactions (e.g., C–H activation)?

DFT calculations identify nucleophilic boron centers as key sites for C–H bond cleavage. Transition state analysis reveals that sulfur coordination to Pd(II) intermediates lowers activation energy by 10–15 kcal/mol compared to non-thio derivatives. These models guide experimental design for C–H functionalization .

Data Interpretation and Troubleshooting

Q. How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?

- Contaminated Samples : Re-purify via silica gel chromatography (hexane/EtOAc gradient).

- Dynamic Exchange : Variable-temperature NMR distinguishes between static and fluxional structures (e.g., rotamers).

- Crystal Packing Effects : Compare solution-phase (NMR) and solid-state (XRD) data to identify conformational changes .

Q. What protocols ensure safe handling and storage of this compound to maintain stability?

Store under argon at -20°C in amber vials to prevent moisture absorption and photodegradation. Use anhydrous solvents (e.g., THF, DCM) for reactions. Decomposition products (e.g., HF) require neutralization with CaCO prior to disposal .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 222.06 g/mol | |

| NMR Shift | -138.5 ppm (dd, J = 71, 31 Hz) | |

| Optimal Reaction Temperature | 80°C (Pd-catalyzed coupling) | |

| Solubility in THF | 0.5 M at 25°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.